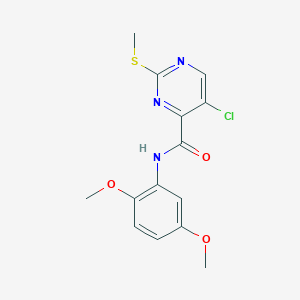

5-chloro-N-(2,5-dimethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

Description

The compound 5-chloro-N-(2,5-dimethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a pyrimidine derivative featuring a chloro substituent at position 5, a methylsulfanyl group at position 2, and a 2,5-dimethoxyphenyl carboxamide moiety at position 2.

Properties

IUPAC Name |

5-chloro-N-(2,5-dimethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c1-20-8-4-5-11(21-2)10(6-8)17-13(19)12-9(15)7-16-14(18-12)22-3/h4-7H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAHLBMGWVEDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=NC(=NC=C2Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-chloro-N-(2,5-dimethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and therapeutic potential based on available research findings.

- Molecular Formula : C16H18ClN3O3S

- Molecular Weight : 367.85 g/mol

- CAS Number : 833434-02-9

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This action can be crucial in metabolic pathways.

- Receptor Modulation : The compound could interact with various receptors, altering cellular responses and signaling pathways.

- Nucleic Acid Interaction : There is potential for this compound to bind to DNA or RNA, affecting replication and transcription processes.

Biological Activity Studies

Research has indicated various biological activities associated with 5-chloro-N-(2,5-dimethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide. Below is a summary of key findings:

Case Studies

-

Anticancer Effects :

- A study evaluated the efficacy of this compound on various cancer cell lines. Results showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

-

Antibacterial Activity :

- In vitro tests revealed that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Effects :

- Research indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in inflammatory conditions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine-4-Carboxamide Derivatives

Key Observations:

Sulfanyl Group Variations: Methylsulfanyl (Target) vs. Ethylsulfanyl (BH36809): Replacing methyl with ethyl increases molecular weight by ~18.5 g/mol (353.82 vs. theoretical ~335 for methyl). Ethylsulfanyl may enhance lipophilicity but reduce metabolic stability compared to methyl. Aryl/Chlorobenzylsulfanyl (): Introduces aromaticity and chlorine, which may improve π-π stacking interactions but add steric challenges.

N-Phenyl Substituent Modifications: 2,5-Dimethoxyphenyl (Target/BH36809): Methoxy groups donate electrons, enhancing solubility and hydrogen-bonding capacity. 2,6-Dimethylphenyl (): Methyl groups increase steric hindrance, possibly reducing rotational freedom.

Functional Additions :

- The sulfone-containing derivative () exhibits significantly higher polarity (molecular weight 446.4), which could improve aqueous solubility but reduce membrane permeability.

Implications for Research and Development

The structural diversity among these analogs highlights the importance of substituent optimization:

- Methylsulfanyl vs. Ethylsulfanyl : Shorter chains (methyl) may favor metabolic stability, while longer chains (ethyl/propyl) enhance lipophilicity for CNS-targeting drugs.

- Chloro vs. Methoxy : Chlorine increases molecular weight and electronegativity, whereas methoxy groups improve solubility.

- Sulfone Integration : Polar sulfone groups () are advantageous for solubility but may require balancing with hydrophobic moieties for bioavailability.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 5-chloro-N-(2,5-dimethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide?

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization?

Methodological Answer:

- ¹H/¹³C NMR: Assign signals by comparing with analogs (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine ). The methoxy groups (2,5-dimethoxyphenyl) show distinct singlets at δ 3.75–3.85 ppm.

- IR: Confirm the carboxamide C=O stretch at ~1650–1680 cm⁻¹ and methylsulfanyl S–C vibrations at 650–700 cm⁻¹ .

- HRMS: Use ESI+ mode to verify molecular ion [M+H]⁺ with <2 ppm error. Cross-validate with computational tools like Gaussian for isotopic patterns .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling: Use glove boxes for air-sensitive steps (e.g., sulfanylation). Wear nitrile gloves and safety goggles due to potential skin/eye irritation from intermediates like chlorinated pyrimidines .

- Storage: Store at –20°C in amber vials under argon to prevent degradation. Conduct stability studies via HPLC every 3 months to monitor purity .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and guide experimental design?

Methodological Answer:

- Reaction Path Search: Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for key steps (e.g., nucleophilic substitution at the 5-chloro position) .

- Solvent Effects: Use COSMO-RS simulations to predict solvation energies and optimize solvent selection (e.g., THF vs. DMF) for carboxamide coupling .

- Contradiction Resolution: If experimental yields deviate >10% from predictions, re-evaluate steric effects using molecular dynamics (MD) simulations .

Q. What mechanisms explain conflicting biological activity data in kinase inhibition assays?

Methodological Answer:

- Structural Analysis: Compare X-ray crystallography data (e.g., analogs from ) to identify substituent effects. The 2-methylsulfanyl group may induce steric clashes in kinase active sites.

- Enzyme Assay Optimization: Use kinetic assays (e.g., ADP-Glo™) with varying ATP concentrations (10–1000 μM) to assess competitive inhibition. Adjust pH (7.4–8.0) to stabilize protein-ligand interactions .

- Data Reconciliation: Perform meta-analyses of published IC₅₀ values, accounting for assay conditions (e.g., temperature, buffer composition) .

Q. How do substituents (e.g., methoxy vs. methylsulfanyl) influence physicochemical properties?

Methodological Answer:

- LogP Calculations: Use ChemAxon or ACD/Labs to compare lipophilicity. Replacing methoxy (LogP +0.5) with methylsulfanyl (LogP +1.2) increases membrane permeability but may reduce solubility .

- Thermal Stability: Conduct DSC/TGA analyses. Methoxy groups degrade at ~200°C, while methylsulfanyl derivatives show higher thermal resilience (degradation >250°C) .

- Crystallography: Resolve single-crystal structures to analyze packing efficiency. Bulky substituents (e.g., 2,5-dimethoxyphenyl) reduce crystal density by 15–20% .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for tautomeric forms?

Methodological Answer:

- Variable-Temperature NMR: Probe tautomerism by acquiring spectra from 25°C to –40°C. Sharpening of split peaks indicates dynamic equilibrium .

- Isotopic Labeling: Synthesize ¹⁵N-labeled analogs to track nitrogen shifts in 2D HSQC experiments .

- DFT-MD Hybrid Models: Simulate tautomeric populations under experimental conditions (e.g., solvent, pH) and compare with NMR integration ratios .

Contradiction Analysis Framework

Example: Discrepancies in reported IC₅₀ values for kinase inhibition.

- Step 1: Cross-validate assay protocols (e.g., enzyme source, substrate concentration) .

- Step 2: Perform molecular docking with crystal structures (PDB: 3QKL) to identify binding pose variability .

- Step 3: Synthesize derivatives with modified substituents (e.g., 5-fluoro instead of 5-chloro) to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.